(S)-2-amino-4-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(naphthalen-2-ylmethyl)amino)butanoic acid

説明

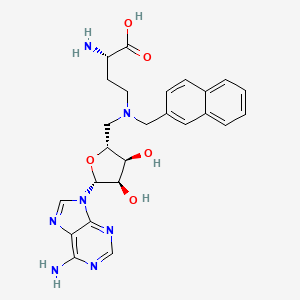

(S)-2-amino-4-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(naphthalen-2-ylmethyl)amino)butanoic acid is a complex adenosine-derived molecule with a unique structural framework. Its core consists of:

- Adenosine moiety: The tetrahydrofuran ring system with a 6-amino-9H-purine (adenine) base at the 5'-position .

- Substituents: A naphthalen-2-ylmethyl group and a methylene-linked amino butanoic acid side chain. The stereochemistry (S/R configurations) is critical for its interactions with biological targets .

- Functional groups: Hydroxyl groups on the tetrahydrofuran ring, a secondary amine, and a carboxylic acid terminus, enabling hydrogen bonding and ionic interactions .

This compound is hypothesized to target enzymes or receptors that recognize adenosine analogs, such as nicotinamide N-methyltransferase (NNMT) or purinergic receptors, due to its structural similarity to adenosine derivatives .

特性

IUPAC Name |

(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-(naphthalen-2-ylmethyl)amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N7O5/c26-17(25(35)36)7-8-31(10-14-5-6-15-3-1-2-4-16(15)9-14)11-18-20(33)21(34)24(37-18)32-13-30-19-22(27)28-12-29-23(19)32/h1-6,9,12-13,17-18,20-21,24,33-34H,7-8,10-11,26H2,(H,35,36)(H2,27,28,29)/t17-,18+,20+,21+,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISQGTLCZLBIAR-XCPBYIKRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CN(CCC(C(=O)O)N)CC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)CN(CC[C@@H](C(=O)O)N)C[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N7O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件

ビス基質阻害剤78の合成は、プリン塩基とナフタレン部分を有するコア構造の調製から始まる複数段階を伴います。合成経路には一般的に以下が含まれます。

プリン塩基の形成: この段階では、プリン誘導体を合成し、その後、アミノ基とヒドロキシル基を導入するために官能基化します。

ナフタレン部分の付加: ナフタレン基は、ハロゲン化中間体を用いることが多い一連の置換反応によって導入されます。

カップリング反応: 最後の段階では、N,N'-ジシクロヘキシルカルボジイミド(DCC)のようなカップリング剤の存在下など、特定の条件下で、プリン塩基とナフタレン部分をカップリングします。

工業生産方法

ビス基質阻害剤78の工業生産は、同様の合成経路に従いますが、より大規模に行われます。これには、高収率と高純度を確保するために反応条件を最適化することが含まれます。連続フロー化学や自動合成などの技術は、効率とスケーラビリティを高めるために使用される場合があります。

化学反応の分析

反応の種類

ビス基質阻害剤78は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は特定の条件下で酸化して酸化誘導体に変換されます。

還元: 還元反応は、プリン塩基上の官能基を修飾するために使用できます。

置換: ナフタレン部分は、さまざまな官能基を導入するために置換反応を受けることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: ハロゲン化中間体とアミンやチオールなどの求核剤が一般的に使用されます。

主要な製品

科学的研究の応用

ビス基質阻害剤78は、科学研究において幅広い応用を持っています。

化学: 酵素阻害と反応機構を研究するためのモデル化合物として使用されます。

生物学: この化合物は、NNMTが細胞代謝で果たす役割とその疾患における影響を調査するために使用されます。

医学: ビス基質阻害剤78は、特にNNMTを標的として腫瘍増殖を阻害する、癌治療の可能性について検討されています。

作用機序

ビス基質阻害剤78は、NNMTの活性部位に結合することにより効果を発揮します。NNMT基質であるS-アデノシル-L-メチオニンとニコチンアミドの結合ポケットを占めるため、酵素がメチル化反応を触媒することを防ぎます。 この阻害は、NNMT活性の産物である1-メチルニコチンアミドのレベルを低下させることにつながり、その結果、増殖や代謝などの細胞プロセスに影響を与えます .

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural Differences and Similarities

The table below highlights structural variations among adenosine derivatives, focusing on substituents and functional groups:

Key Observations:

Sulfanyl-linked analogs (e.g., ) exhibit altered redox properties and may form disulfide bonds with cysteine residues in proteins.

Stereochemical Specificity: The (S)-configuration in the amino butanoic acid side chain is conserved across analogs, suggesting a role in chiral recognition by enzymes or receptors .

Bioactivity and Mechanism of Action

Anticancer Potential:

- Compounds with naphthalene or aryl groups (e.g., the target compound) show enhanced anticancer activity compared to methyl-substituted analogs, likely due to improved intercalation with DNA or inhibition of kinases .

- Ethylcarbamoyl-substituted derivatives (e.g., ) target adenosine receptors (e.g., A2A) and exhibit anti-inflammatory effects, but their anticancer efficacy is lower .

Enzyme Inhibition:

- The target compound’s adenosine core aligns with inhibitors of nicotinamide N-methyltransferase (NNMT), a metabolic enzyme overexpressed in cancers. Methyl-substituted analogs (e.g., ) show moderate NNMT inhibition (IC50 ~10 µM), while bulkier groups (naphthalene) may improve binding affinity .

Metabolic Stability:

Computational and Experimental Data

- Molecular Clustering: Bioactivity profiles cluster adenosine derivatives with similar substituents, indicating shared mechanisms (e.g., kinase inhibition or receptor antagonism) .

- Metabolite Dereplication : Mass spectrometry (MS/MS) and NMR analyses confirm that structural variations (e.g., naphthalene vs. methyl) produce distinct fragmentation patterns, aiding in identification .

生物活性

(S)-2-amino-4-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(naphthalen-2-ylmethyl)amino)butanoic acid is a complex compound with significant biological implications. It features a structure that combines amino acids and purine derivatives, which are known to play critical roles in various biochemical pathways. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 566.53 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H33F3N8O7 |

| Molecular Weight | 566.53 g/mol |

| CAS Number | 2245255-66-5 |

| Purity | Not specified |

| Storage Conditions | 2-8°C, dark place |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Notably, it has been studied for its potential inhibitory effects on Nicotinamide N-Methyltransferase (NNMT), an enzyme involved in the metabolism of nicotinamide and implicated in various metabolic disorders.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit strong inhibition of NNMT. For instance, certain bisubstrate inhibitors have shown IC50 values as low as 0.061 μM against NNMT, highlighting the potential for this compound to serve as a therapeutic agent in conditions such as cancer and metabolic syndromes associated with NNMT dysregulation .

Case Studies

- NNMT Inhibition : A study demonstrated that modifications to the structure of NNMT inhibitors could significantly enhance their potency. The introduction of electron-deficient aromatic groups improved binding affinity to the enzyme's active site. This suggests that this compound could be optimized for better efficacy through structural modifications .

- Metabolic Pathways : Another study explored the role of NNMT in metabolic pathways related to energy homeostasis and detoxification. The inhibition of this enzyme by compounds like (S)-2-amino-4... could potentially modulate these pathways, offering therapeutic benefits for metabolic disorders .

Research Findings

Recent findings emphasize the importance of structure–activity relationships (SAR) in developing effective inhibitors targeting NNMT:

| Compound | IC50 (μM) | Comments |

|---|---|---|

| Compound A | 0.19 | Potent inhibitor |

| Compound B | 0.64 | Moderate activity |

| (S)-2-amino... | TBD | Potential for optimization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。